N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and a phenoxyacetamide group, which contributes to its diverse reactivity and functionality.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may also interact with multiple targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may interact with its targets in a way that results in similar biological activities.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways . Therefore, it is plausible that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that indole derivatives have diverse biological activities and potential therapeutic applications , suggesting that they have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Phenoxyacetamide Group: Finally, the methanesulfonylated tetrahydroquinoline is reacted with phenoxyacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
- Methyl 1-[2-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoethyl]-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Compared to similar compounds, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its tetrahydroquinoline core is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)20-11-5-6-14-12-15(9-10-17(14)20)19-18(21)13-24-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIZHXMVMAZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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